![molecular formula C13H8ClNO B1599496 11-Chlorodibenzo[b,f][1,4]oxazepine CAS No. 62469-61-8](/img/structure/B1599496.png)
11-Chlorodibenzo[b,f][1,4]oxazepine
Overview
Description
11-Chlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H8ClNO . It is a derivative of dibenz[b,f][1,4]oxazepine .
Synthesis Analysis
There are several methods for synthesizing 11-Chlorodibenzo[b,f][1,4]oxazepine. One method involves the cyclocondensation of substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . A third method involves a [3+2] annulation between aqueous succinaldehyde and dibenzo[b,f][1,4]-oxazepines under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 11-Chlorodibenzo[b,f][1,4]oxazepine is complex. It is a derivative of dibenz[b,f][1,4]oxazepine, which is a tricyclic compound . The structure of 11-Chlorodibenzo[b,f][1,4]oxazepine includes a chlorine atom, which adds to the complexity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving 11-Chlorodibenzo[b,f][1,4]oxazepine are diverse. For example, it can undergo a [3+2] annulation with aqueous succinaldehyde to form tetracyclic oxazepine-fused pyrroles . It can also participate in copper-catalyzed reactions .
Physical And Chemical Properties Analysis
11-Chlorodibenzo[b,f][1,4]oxazepine has a molecular weight of 229.66 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 229.0294416 g/mol . Its topological polar surface area is 21.6 Ų .
Scientific Research Applications
Antidepressant
11-Chlorodibenzo[b,f][1,4]oxazepine is found in many physiologically active compounds, including antidepressants . It’s a key component in the structure of these medications, contributing to their therapeutic effects.
Analgesic
This compound is also found in analgesics . These are medications used to relieve pain, and the presence of 11-Chlorodibenzo[b,f][1,4]oxazepine enhances their effectiveness.
Calcium Channel Antagonist
11-Chlorodibenzo[b,f][1,4]oxazepine acts as a calcium channel antagonist . These are drugs that disrupt the movement of calcium through calcium channels, which can help in the treatment of several cardiovascular disorders.
Histamine H4 Receptor Agonist
This compound is a histamine H4 receptor agonist . These are drugs that bind to and activate the histamine H4 receptor, which can be beneficial in treating inflammatory and immune disorders.
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor
11-Chlorodibenzo[b,f][1,4]oxazepine is a non-nucleoside HIV-1 reverse transcriptase inhibitor . This means it can inhibit the reverse transcriptase enzyme of HIV-1, preventing the virus from replicating.
Lachrymatory Agent
This compound is also a lachrymatory agent . These are substances that cause tears or stinging of the eyes, and are often used in self-defense sprays.
Norepinephrine Uptake Inhibitor
11-Chlorodibenzo[b,f][1,4]oxazepine is a tricyclic norepinephrine uptake inhibitor . This means it can increase the amount of norepinephrine in the brain by reducing its reuptake into neurons, which can help in the treatment of certain psychiatric disorders.
Research Chemical
Lastly, 11-Chlorodibenzo[b,f][1,4]oxazepine is used as a research chemical . It’s used in laboratories for the development and testing of new pharmaceutical drugs.
Mechanism of Action
Target of Action
11-Chlorodibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine, are known for their antipsychotic and antidepressant action . They are used as agents in the treatment of psychiatric disorders . The primary targets of these compounds are likely to be similar to those of loxapine and amoxapine, which include various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to interact with neurotransmitter receptors in the brain . This interaction can lead to changes in neurotransmitter levels, which can result in altered mood and behavior .
Biochemical Pathways
Given its structural similarity to loxapine and amoxapine, it may affect similar pathways . These could include pathways involving neurotransmitters such as dopamine and serotonin, which are known to play crucial roles in mood regulation .
Pharmacokinetics
Based on its structural similarity to other dibenzo[b,f][1,4]oxazepine derivatives, it is likely to have similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to loxapine and amoxapine, it is likely to have similar effects, which could include alterations in neurotransmitter levels and subsequent changes in mood and behavior .
Action Environment
The action, efficacy, and stability of 11-Chlorodibenzo[b,f][1,4]oxazepine are likely to be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .
properties
IUPAC Name |
6-chlorobenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRYWGUCOATEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427657 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chlorodibenzo[b,f][1,4]oxazepine | |
CAS RN |
62469-61-8 | |
Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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